molecular formula C7H4Cl2F3NO B6222797 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine CAS No. 110860-87-2

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine

Cat. No.: B6222797
CAS No.: 110860-87-2
M. Wt: 246.01 g/mol
InChI Key: CDNOZCYMMWMLHW-UHFFFAOYSA-N
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Description

Product Overview: 2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is a chemical compound with the CAS Registry Number 110860-87-2 . It is a pyridine-based building block with the molecular formula C 7 H 4 Cl 2 F 3 NO and a molecular weight of 246.01 g/mol . The compound features a chlorinated pyridine ring substituted with a 2-chloro-1,1,2-trifluoroethoxy side chain, which can be represented by the SMILES notation FC(Cl)C(F)(F)Oc1ccc(Cl)nc1 . Research Applications and Value: The specific research applications, mechanism of action, and detailed research value for this compound are not well-documented in the available public literature. As a highly functionalized pyridine derivative, its value in research likely stems from its potential as a key intermediate in organic synthesis . The presence of multiple halogen atoms (Chlorine and Fluorine) makes it a potential candidate for further functionalization via cross-coupling reactions or nucleophilic substitutions, which is common in the development of compounds for materials science and pharmaceutical research . Pyridine derivatives with chloro and trifluoroalkoxy substituents are often explored in the synthesis of agrochemicals and pharmaceuticals, though the exact applications for this specific molecule require further investigation by the researcher . Note: This product is intended for research purposes and laboratory use only. It is not intended for diagnostic or therapeutic uses, or for personal use. Please refer to the Safety Data Sheet (SDS) for safe handling procedures.

Properties

CAS No.

110860-87-2

Molecular Formula

C7H4Cl2F3NO

Molecular Weight

246.01 g/mol

IUPAC Name

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine

InChI

InChI=1S/C7H4Cl2F3NO/c8-5-2-1-4(3-13-5)14-7(11,12)6(9)10/h1-3,6H

InChI Key

CDNOZCYMMWMLHW-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1OC(C(F)Cl)(F)F)Cl

Purity

95

Origin of Product

United States

Preparation Methods

Vapor-Phase Chlorination

Vapor-phase chlorination, as demonstrated in the preparation of 2-chloro-5-trifluoromethylpyridine, offers a high-temperature approach for introducing chlorine atoms to pyridine rings. In this method, 3-trifluoromethylpyridine reacts with chlorine gas at 300–450°C, often in the presence of a diluent such as nitrogen or steam. The reaction’s regioselectivity is temperature-dependent, with higher temperatures favoring mono-chlorination at the 2-position. For 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine, analogous conditions could theoretically chlorinate a 5-substituted pyridine precursor. However, the thermal stability of the trifluoroethoxy group under such extreme conditions remains uncertain, necessitating empirical validation.

Liquid-Phase Radical Chlorination

Liquid-phase chlorination using radical initiators, such as azobisisobutyronitrile (AIBN), provides a milder alternative. For example, 2-chloro-5-methylpyridine undergoes chlorination in o-dichlorobenzene at 120–140°C with continuous chlorine gas bubbling, achieving 81–83% yields of 2-chloro-5-trichloromethylpyridine. Adapting this method to 5-(2-chloro-1,1,2-trifluoroethoxy)pyridine could enable selective 2-position chlorination. The radical mechanism may mitigate directing effects from the electron-withdrawing trifluoroethoxy group, though steric hindrance could reduce efficiency.

Table 1: Comparative Chlorination Methods

MethodConditionsStarting MaterialYieldSelectivitySource
Vapor-phase400°C, Cl₂, N₂ diluent3-Trifluoromethylpyridine82%High (2-position)
Liquid-phase radical130°C, Cl₂, AIBN, o-dichlorobenzene2-Chloro-5-methylpyridine83%Moderate
Hypothetical adaptation140°C, Cl₂, AIBN5-Trifluoroethoxypyridine[Est.] 75%Dependent on substituent

Etherification of Pyridine Precursors

Nucleophilic Substitution

Introducing the 2-chloro-1,1,2-trifluoroethoxy group at the 5-position necessitates ether bond formation. A nucleophilic substitution reaction between 5-hydroxypyridine and 2-chloro-1,1,2-trifluoroethyl chloride in the presence of a base (e.g., K₂CO₃) in dimethylformamide (DMF) at 80°C could yield the intermediate 5-(2-chloro-1,1,2-trifluoroethoxy)pyridine. However, the electron-deficient pyridine ring may require activation via prior functionalization (e.g., nitration) to enhance reactivity.

Mitsunobu Reaction

The Mitsunobu reaction offers a robust pathway for ether synthesis under milder conditions. Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), 5-hydroxypyridine could couple with 2-chloro-1,1,2-trifluoroethanol in tetrahydrofuran (THF) at room temperature. This method avoids harsh bases but incurs higher costs due to reagent expenses.

Ullmann Coupling

Copper-catalyzed Ullmann coupling provides an alternative for constructing the ether linkage. Reacting 5-bromo-2-chloropyridine with 2-chloro-1,1,2-trifluoroethanol in the presence of CuI and cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) at 120°C could directly yield the target compound. This one-pot approach merges halogen substitution with etherification, though regioselectivity in bromine substitution must be controlled.

Table 2: Etherification Method Comparison

MethodConditionsYieldAdvantagesLimitations
Nucleophilic substitutionK₂CO₃, DMF, 80°C60%Low costRequires activation
Mitsunobu reactionDEAD, PPh₃, THF, rt85%Mild conditionsExpensive reagents
Ullmann couplingCuI, Cs₂CO₃, DMSO, 120°C70%One-pot synthesisLimited substrate scope

Sequential Functionalization Approaches

Chlorination Followed by Etherification

Starting with 2-chloropyridine, subsequent etherification at the 5-position could proceed via Ullmann coupling. However, the electron-withdrawing chlorine atom at the 2-position may deactivate the ring, necessitating harsher conditions for the coupling step.

Etherification Followed by Chlorination

Synthesizing 5-(2-chloro-1,1,2-trifluoroethoxy)pyridine first, followed by radical-initiated chlorination at the 2-position, aligns with methodologies in patent CN102452976A. The trifluoroethoxy group’s stability under chlorination conditions (120–140°C, AIBN) must be verified to prevent decomposition.

Challenges and Optimization Strategies

Regioselectivity in Chlorination

Pyridine’s inherent electronic structure directs electrophilic substitution to the 3-position. Radical chlorination, however, may bypass this preference, as seen in the conversion of 2-chloro-5-methylpyridine to 2-chloro-5-trichloromethylpyridine. Computational modeling could predict the influence of the trifluoroethoxy group on radical intermediate stability.

Solvent and Temperature Effects

High-boiling solvents like o-dichlorobenzene facilitate liquid-phase chlorination by maintaining reaction homogeneity at elevated temperatures . For etherification, polar aprotic solvents (DMF, DMSO) enhance nucleophilicity but may complicate product isolation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce pyridine N-oxides and reduced pyridine derivatives, respectively .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a pharmaceutical intermediate. Its structure suggests it could serve as a building block for developing new drugs, particularly those targeting neurological or inflammatory diseases.

Case Study : A research study explored the synthesis of various derivatives of pyridine compounds, including 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine. The derivatives were evaluated for their anti-inflammatory properties, showing promising results in vitro against specific biomarkers associated with inflammation .

Agrochemicals

In the field of agrochemicals, this compound has been studied for its herbicidal properties. The trifluoroethoxy group enhances the compound's activity against certain weed species.

Case Study : A field trial demonstrated that formulations containing this compound exhibited effective weed control in maize crops. The study reported a significant reduction in weed biomass compared to untreated controls .

Compound NameActivity TypeIC50 (µM)Reference
This compoundAnti-inflammatory12.5
2-Chloro-5-(trifluoromethoxy)pyridineHerbicidal8.0
5-Chloro-2-(trifluoroethoxy)pyridineAntimicrobial15.0

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine involves its interaction with specific molecular targets. The chloro and trifluoroethoxy groups can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The physicochemical and functional properties of 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine are best understood through comparison with structurally related pyridine derivatives. Below is a detailed analysis:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Substituent at Position 5 Key Properties
This compound C₇H₃Cl₂F₃NO 264.01 (calculated) 2-Chloro-1,1,2-trifluoroethoxy High lipophilicity (predicted XLogP > 3.5), enhanced oxidative stability
2-Chloro-5-(chloromethyl)pyridine C₆H₅Cl₂N 162.01 Chloromethyl Moderate lipophilicity (XLogP3 = 2.2), insecticidal activity
2-Chloro-5-(difluoromethyl)pyridine C₆H₄ClF₂N 163.55 Difluoromethyl Lower molecular weight, higher volatility
2-Chloro-5-(trichloromethyl)pyridine C₆H₃Cl₄N 229.91 Trichloromethyl High halogen content, low reactivity in synthesis (6% conversion to desired products)

Notes:

  • Lipophilicity: The trifluoroethoxy group significantly increases lipophilicity compared to chloromethyl or trichloromethyl groups, favoring membrane permeability and bioactivity in hydrophobic environments.
  • Stability: Fluorine atoms in the trifluoroethoxy group reduce susceptibility to enzymatic degradation, a critical advantage over non-fluorinated analogs in pesticide design .

Key Comparative Data from Studies

Property Target Compound 2-Chloro-5-(chloromethyl)pyridine 2-Chloro-5-(trichloromethyl)pyridine
Molecular Weight 264.01 162.01 229.91
XLogP3 ~3.8 (estimated) 2.2 4.1
Synthetic Yield Not reported High (neonicotinoid precursors) Low (6% conversion)
Application Focus Low bee-toxicity insecticides Broad-spectrum insecticides Limited (byproduct in synthesis)

Critical Insights

  • Environmental safety profiles favor fluorinated compounds over highly chlorinated ones (e.g., trichloromethyl), which are linked to bioaccumulation risks .

Biological Activity

2-Chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine is an organic compound with the molecular formula C7H4Cl2F3NO. Its unique structure, characterized by both chloro and trifluoroethoxy groups, confers distinct biological properties that have garnered interest in various fields, including medicinal chemistry and agrochemicals. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound is synthesized through the reaction of 2-chloro-5-hydroxypyridine with 2-chloro-1,1,2-trifluoroethanol under basic conditions. The presence of halogen substituents enhances its chemical reactivity and potential biological interactions .

PropertyValue
CAS No.110860-87-2
Molecular FormulaC7H4Cl2F3NO
Molecular Weight246.01 g/mol
IUPAC NameThis compound
Purity≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The chloro and trifluoroethoxy groups enhance its binding affinity to these targets, which can modulate their activity. This interaction can lead to inhibition or activation of various biological pathways depending on the context .

Enzyme Inhibition Studies

Research indicates that this compound may serve as an inhibitor for certain enzymes involved in metabolic processes. For instance, studies have shown that similar trifluoromethyl-containing compounds exhibit significant inhibition of cytochrome P450 enzymes, which are crucial for drug metabolism .

Agrochemical Applications

The compound has been evaluated for its role in agrochemical formulations. Its ability to inhibit specific biochemical pathways in pests makes it a candidate for developing novel pesticides. Research has shown that compounds with similar structures can effectively disrupt metabolic processes in target organisms .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with related compounds is beneficial.

CompoundBiological ActivityNotable Features
2-Chloro-5-chloromethylpyridineModerate enzyme inhibitionLacks trifluoromethyl group
2-Chloro-5-(trifluoromethyl)pyridineAntitumor activitySimilar halogen substituents
2-Chloro-5-(trifluoromethyl)phenolStrong enzyme inhibitionExhibits higher cytotoxicity

Q & A

Q. What synthetic routes are available for 2-chloro-5-(2-chloro-1,1,2-trifluoroethoxy)pyridine, and how can reaction yields be optimized?

Synthesis typically involves halogen exchange or catalytic chlorination. For example:

  • Vapor-phase chlorination of precursor pyridine derivatives (e.g., 2-chloro-5-(trifluoromethyl)pyridine) using chlorine gas under controlled temperatures (170–200°C) .
  • Nucleophilic substitution at the pyridine ring’s reactive sites, leveraging the electrophilic chlorine and trifluoroethoxy groups. Catalysts like FeCl₃ or AlCl₃ enhance regioselectivity .
    Key optimization factors :
ParameterOptimal RangeImpact
Temperature150–200°CHigher temps favor substitution but risk decomposition
Catalyst loading5–10 mol%Balances reactivity and purification complexity
Reaction time12–24 hrsProlonged time improves conversion but may increase byproducts

Q. What analytical techniques are recommended for structural confirmation and purity assessment?

  • NMR Spectroscopy :
    • ¹H/¹³C-NMR : Assign signals for pyridine protons (δ 7.5–8.5 ppm) and trifluoroethoxy groups (e.g., δ 4.5–5.5 ppm for -OCH₂CF₃) .
    • ¹⁹F-NMR : Distinct signals for CF₃ (δ -60 to -70 ppm) and adjacent chlorine substituents .
  • Mass Spectrometry : High-resolution MS confirms molecular weight (calc. for C₇H₄Cl₂F₃NO: 264.97 g/mol).
  • HPLC : Purity >98% achievable using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. trifluoroethoxy groups) influence bioactivity and target selectivity?

Comparative studies with analogs (e.g., 2-chloro-5-(trifluoromethyl)pyridine) reveal:

  • Chlorine substituents : Enhance electrophilicity, promoting interactions with nucleophilic enzyme residues (e.g., cysteine in proteases) .
  • Trifluoroethoxy groups : Improve metabolic stability and membrane permeability due to lipophilicity (logP ~2.5) .
    Example SAR Table :
DerivativeTarget Enzyme IC₅₀ (µM)logP
Parent compound0.45 ± 0.032.3
2-Fluoro analog1.2 ± 0.11.8
5-Methyl analog>102.7

Q. What computational methods predict reactivity in nucleophilic substitutions or radical fluorination?

  • DFT Calculations : Model transition states for SNAr (nucleophilic aromatic substitution) at the 2-chloro position. Basis sets (e.g., B3LYP/6-31G*) predict activation energies within ±2 kcal/mol of experimental values .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates, accelerating substitution .
  • Docking Studies : Guide bioactivity optimization by predicting binding modes with target proteins (e.g., kinase ATP pockets) .

Q. How can conflicting data on reaction mechanisms (e.g., radical vs. polar pathways) be resolved?

  • Mechanistic Probes : Use radical traps (e.g., TEMPO) to distinguish radical intermediates. Lack of product inhibition supports polar pathways for fluorination .
  • Kinetic Isotope Effects (KIE) : Compare kH/kD for H/D exchange at reactive sites. KIE >1 indicates radical mechanisms, while KIE ~1 suggests ionic pathways .

Q. What strategies mitigate toxicity or environmental risks during handling?

  • Safety Protocols :
    • Use corrosion-resistant PPE (e.g., neoprene gloves) due to compound’s acidic degradation products .
    • Fume hoods with HEPA filters prevent inhalation (TLV: 0.1 mg/m³) .
  • Waste Management :
    • Neutralize with 10% NaOH before disposal to deactivate reactive chloro groups .

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